

Structure-activity relationship of trifluoromethoxyphenyl thiazole compounds

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Compound of Interest

Compound Name: 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

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An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethoxyphenyl Thiazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

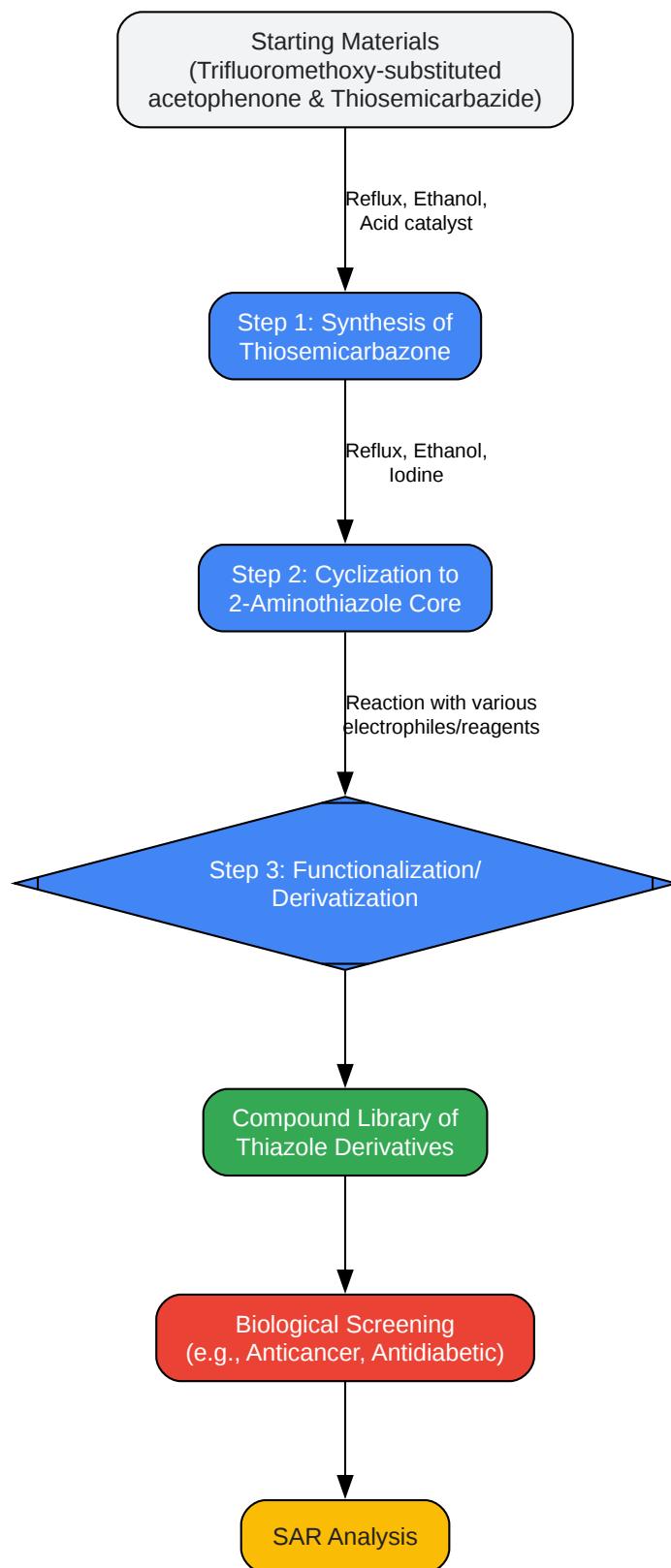
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. When incorporated with a trifluoromethoxyphenyl moiety, the resulting compounds often exhibit enhanced pharmacological profiles. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere of other functionalities, valued for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethoxyphenyl thiazole derivatives, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthetic Strategies

The most common and versatile method for synthesizing the 2-aminothiazole core, which serves as a precursor for many target compounds, is the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of an α -haloketone with a thiourea or

thioamide derivative.^[5] Variations of this protocol are employed to introduce the desired trifluoromethoxyphenyl group at various positions.

A typical synthetic workflow for creating a library of these compounds for SAR studies is outlined below.



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Caption: General experimental workflow for the synthesis and screening of trifluoromethoxyphenyl thiazole derivatives.

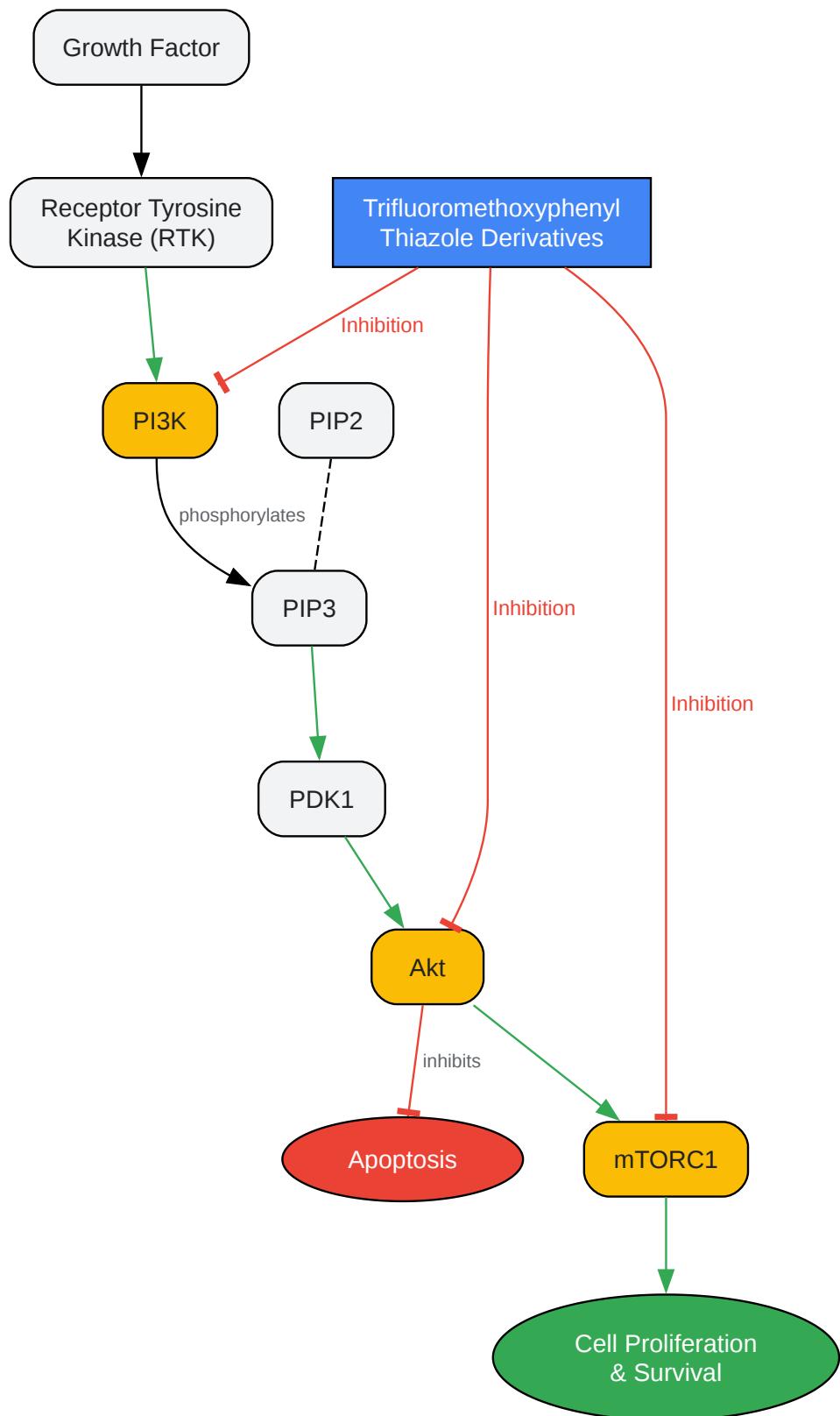
Biological Activities and Structure-Activity Relationship (SAR)

Trifluoromethoxyphenyl thiazole compounds have been investigated for a range of biological activities, most notably as anticancer, anticonvulsant, and antidiabetic agents. The substitution pattern on both the trifluoromethoxyphenyl ring and the thiazole core is critical for potency and selectivity.

Anticancer Activity

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.^{[5][6]} The trifluoromethyl group, a close analog of the trifluoromethoxy group, has been shown to be a key feature in potent anticancer thiazolo[4,5-d]pyrimidine derivatives.^{[7][8]}

Signaling Pathway

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Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.[\[5\]](#)

Quantitative SAR Data: Anticancer Activity

Compound ID	Core Structure	R (Substitution on Phenyl Ring)	Cell Line	IC ₅₀ (µM)	Reference
3b	Thiazolo[4,5-d]pyrimidine	4-Chlorophenyl	Melanoma (A375)	< 50	[7][8]
3b	Thiazolo[4,5-d]pyrimidine	4-Chlorophenyl	Breast (MCF-7)	< 50	[7][8]
4c	Hydrazinyl-thiazole-4-one	4-Hydroxy-3-methoxy	Breast (MCF-7)	2.57 ± 0.16	[9]
4c	Hydrazinyl-thiazole-4-one	4-Hydroxy-3-methoxy	Liver (HepG2)	7.26 ± 0.44	[9]
(Analogue)	Thiazole-PI3K Inhibitor	4-Fluorophenyl	PI3K α	0.086 ± 0.005	[6]
(Analogue)	Thiazole-PI3K Inhibitor	4-Fluorophenyl	mTOR	0.221 ± 0.014	[6]

Note: Data for trifluoromethyl and fluorophenyl analogues are presented, as they are structurally related and predictive for trifluoromethoxyphenyl derivatives.

SAR Insights:

- Phenyl Ring Substitution: The presence and position of electron-withdrawing groups (e.g., -Cl, -F, -OCF₃) on the phenyl ring attached to the thiazole core are critical for activity.[1][10] For PI3K/mTOR inhibitors, a 4-fluorophenyl substitution showed potent activity.[6]
- Fused Ring Systems: Fusing the thiazole with a pyrimidine ring (thiazolo[4,5-d]pyrimidine) is a successful strategy for developing potent anticancer agents.[7][8]
- Linker and Side Chains: The nature of the linker connecting the thiazole core to other functionalities significantly impacts potency. For instance, a hydrazinyl-thiazole-4-one scaffold has shown promise.[9]

Anticonvulsant Activity

Certain thiazole derivatives have demonstrated strong anticonvulsant properties. The SAR indicates that specific substitutions are required to achieve efficacy comparable to or exceeding that of standard drugs like sodium valproate.

Quantitative SAR Data: Anticonvulsant Activity

Compound ID	Structure	Activity	Reference
4b	2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide	Strong anticonvulsant action in MES and scPTZ models; activity similar to or higher than sodium valproate.	[1]

SAR Insights:

- The presence of a trifluoromethylphenyl group linked via an acetamide to a thiazolidine-thiazole core is a key structural feature for potent anticonvulsant activity.[1]

Antidiabetic Activity

Fluorinated hydrazinylthiazole derivatives have been identified as potent inhibitors of α -amylase and advanced glycation end-products (AGEs), making them promising candidates for managing diabetes.[\[11\]](#)

Quantitative SAR Data: Antidiabetic Activity (α -Amylase Inhibition)

Compound ID	R (Substitution on Benzylidene Ring)	α -Amylase IC ₅₀ (μM)	Reference
3h	4-Hydroxy	5.14 ± 0.03	[11]
3f	3-Bromo	5.88 ± 0.16	[11]
3b	2-Bromo-4-methyl	6.87 ± 0.01	[11]
Acarbose (Std.)	-	5.55 ± 0.06	[11]

Note: The core structure is a 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole. While not trifluoromethoxy, the SAR from these fluorinated analogues is highly relevant.

SAR Insights:

- Hydrogen Bonding: The presence of a hydroxyl group (e.g., compound 3h) enhances inhibitory activity, likely by forming strong hydrogen bonds within the enzyme's active site.
[\[11\]](#)
- Halogen Substitution: The position and nature of halogen substituents on the benzylidene ring modulate the activity. A bromine at position 3 (3f) conferred higher potency than substitutions at other positions.[\[11\]](#)

- **Trifluoromethyl Group:** Compounds bearing a trifluoromethyl group on the benzylidene ring showed excellent antiglycation potential, superior to the standard drug aminoguanidine.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for SAR studies. Below are methodologies for the synthesis and biological evaluation of trifluoromethoxyphenyl thiazole compounds, adapted from published literature.

General Synthesis of 2-Aminothiazole Derivatives[5]

- **Synthesis of Thiosemicarbazone:**
 - Dissolve the substituted trifluoromethoxy-acetophenone (1 mmol) in 20 mL of ethanol.
 - Add thiosemicarbazide (1.2 mmol) to the solution, followed by a few drops of concentrated sulfuric acid as a catalyst.
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the thiosemicarbazone.
 - Filter the solid, wash thoroughly with water, and dry under a vacuum.
- **Cyclization to 2-Aminothiazole:**
 - Suspend the dried thiosemicarbazone (1 mmol) in 15 mL of ethanol.
 - Add iodine (1.1 mmol) portion-wise with constant stirring.
 - Heat the mixture to reflux for 8-10 hours until the reaction is complete (monitored by TLC).
 - Cool the mixture and neutralize excess iodine with a sodium thiosulfate solution.
 - Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

- Filter the solid, wash with water, and dry.
- Purification:
 - Purify the crude 2-aminothiazole derivative by column chromatography on silica gel, using a suitable eluent system such as ethyl acetate/hexane.
 - Combine the fractions containing the pure product and evaporate the solvent.
 - Characterize the final compound using spectroscopic methods (^1H NMR, ^{13}C NMR, MS).
[\[5\]](#)[\[12\]](#)

In Vitro Cytotoxicity (MTT Assay)[5][9]

- Cell Seeding:
 - Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well.
 - Incubate for 24 hours at 37°C in a 5% CO_2 atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.
 - Remove the medium from the wells and add 100 μL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
 - Incubate the plate for 48-72 hours.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for another 4 hours at 37°C , allowing viable cells to convert MTT into formazan crystals.

- Data Acquisition:
 - Remove the medium and dissolve the formazan crystals by adding 100 μ L of DMSO to each well.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

α -Amylase Inhibition Assay[11]

- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing 25 μ L of α -amylase enzyme solution, 50 μ L of the test compound solution (at various concentrations), and 25 μ L of 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl).
 - Pre-incubate the mixture at 25°C for 10 minutes.
- Initiation of Reaction:
 - Add 50 μ L of a 1% starch solution to initiate the enzymatic reaction.
 - Incubate the mixture again at 25°C for 10 minutes.
- Termination and Detection:
 - Stop the reaction by adding 100 μ L of dinitrosalicylic acid (DNS) color reagent.
 - Heat the mixture in a boiling water bath for 5 minutes.
 - Cool to room temperature and dilute by adding 1 mL of distilled water.
- Data Acquisition:
 - Measure the absorbance at 540 nm.
 - Use Acarbose as the standard positive control.

- Calculate the percentage of inhibition and determine the IC₅₀ values.

Conclusion

The trifluoromethoxyphenyl thiazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of the substitution pattern on the aromatic rings for biological potency. Specifically, the position and electronic nature of substituents on the trifluoromethoxyphenyl ring, along with the overall architecture of the thiazole-containing molecule, are key determinants of anticancer, anticonvulsant, and antidiabetic activities. The detailed synthetic and biological protocols provided herein serve as a guide for researchers to systematically explore this chemical space, enabling the rational design and optimization of new lead compounds with improved efficacy and selectivity. Future work should focus on in-vivo testing of the most potent compounds and further exploration of their mechanisms of action.

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